2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a methylidene group attached to a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene with chloroacetone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism by which 2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the dihydroindenone core but lacks the benzyl and methylidene groups.
2-Benzyl-4-(1-benzyl-1H-indol-3-yl)-6-phenyl-4,5-dihydro-2H-pyridazin-3-one: Contains a similar benzyl group but has a more complex structure with additional rings and functional groups.
Uniqueness: 2-Benzyl-2-methyl-3-methylidene-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Properties
CAS No. |
88096-24-6 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-benzyl-2-methyl-3-methylideneinden-1-one |
InChI |
InChI=1S/C18H16O/c1-13-15-10-6-7-11-16(15)17(19)18(13,2)12-14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
InChI Key |
BWCQUWPLTOICMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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